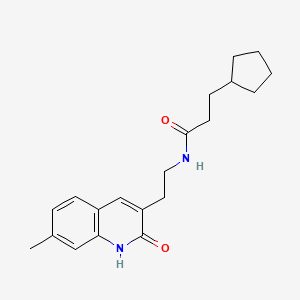
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a cyclopentyl group, a quinoline derivative, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline derivative: The synthesis begins with the preparation of the 7-methyl-2-oxo-1,2-dihydroquinoline intermediate. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Alkylation: The quinoline intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated quinoline derivative with cyclopentylamine and propanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.
科学研究应用
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used as a probe to investigate biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.
Uniqueness
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-cyclopentyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14-6-8-16-13-17(20(24)22-18(16)12-14)10-11-21-19(23)9-7-15-4-2-3-5-15/h6,8,12-13,15H,2-5,7,9-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWXBUFRLVZHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2830840.png)


![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2830843.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2830845.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2830848.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one](/img/structure/B2830849.png)

![1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2830851.png)

![N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2830855.png)

